(3-Methyl-1,2-oxazol-4-yl)methanol

Process chemistry Thermal stability Purification optimization

(3-Methyl-1,2-oxazol-4-yl)methanol (CAS 100367-83-7) is a heterocyclic primary alcohol belonging to the isoxazole family, characterized by a methyl substituent at the 3-position and a hydroxymethyl group at the 4-position of the 1,2-oxazole ring. With a molecular formula of C₅H₇NO₂ and a molecular weight of 113.12 g/mol, this compound exists as a liquid at ambient temperature with an experimentally determined density of 1.183 g/cm³.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 100367-83-7
Cat. No. B009540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2-oxazol-4-yl)methanol
CAS100367-83-7
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1=NOC=C1CO
InChIInChI=1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3
InChIKeyIKGIRSAMZDRLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-1,2-oxazol-4-yl)methanol (CAS 100367-83-7): Procurement-Grade Physicochemical and Structural Baseline for Differentiated Chemical Sourcing


(3-Methyl-1,2-oxazol-4-yl)methanol (CAS 100367-83-7) is a heterocyclic primary alcohol belonging to the isoxazole family, characterized by a methyl substituent at the 3-position and a hydroxymethyl group at the 4-position of the 1,2-oxazole ring [1]. With a molecular formula of C₅H₇NO₂ and a molecular weight of 113.12 g/mol, this compound exists as a liquid at ambient temperature with an experimentally determined density of 1.183 g/cm³ . It serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with its reactivity profile governed by the nucleophilic primary alcohol functionality and the electron-rich isoxazole heterocycle .

Why (3-Methyl-1,2-oxazol-4-yl)methanol Cannot Be Casually Substituted: The Quantitative Consequences of Regioisomeric and Substitution-Pattern Variation on Physicochemical Handling


Isoxazole methanol derivatives with identical molecular formulae (C₅H₇NO₂) exhibit markedly different physicochemical properties depending on the position of the hydroxymethyl substituent. The 4-yl isomer (target compound) has a boiling point of 247.2 °C , substantially higher than the 242 °C (or 211.8 °C, rough estimate) reported for the 5-yl regioisomer , and its density of 1.183 g/cm³ differs from the 1.152 g/cm³ of the 5-yl analog . These differences in boiling point and density directly impact distillation purification protocols, solvent partitioning behavior, and formulation handling during scale-up. Additionally, the target compound's LogP of 0.475 places it in a distinct polarity regime compared to the unsubstituted isoxazole-4-methanol (LogP 0.167) , affecting extraction efficiency, chromatographic retention, and bioavailability predictions. Substitution with bulkier alkyl groups at the 5-position (e.g., 5-ethyl-3-methyl analog, boiling point 100-102 °C at 0.4 Torr ) produces substantially different volatility profiles requiring distinct storage and handling conditions. These quantifiable property divergences mean that generic replacement without experimental re-validation introduces risk in synthetic route reproducibility, analytical method transfer, and regulatory documentation.

Quantitative Differentiation Evidence for (3-Methyl-1,2-oxazol-4-yl)methanol Against Closest Structural Analogs


Boiling Point Differentiation: 4-yl vs. 5-yl Regioisomer Impacts Distillation and Thermal Processing Windows

The target compound (3-methyl-1,2-oxazol-4-yl)methanol exhibits a boiling point of 247.2 °C at 760 mmHg , which is approximately 5.2 °C higher than its 5-yl regioisomer counterpart, (3-methylisoxazol-5-yl)methanol, reported at 242 °C at 760 mmHg . This boiling point differential, although modest in absolute terms, is sufficient to alter distillation fraction cut points during high-purity isolation. An alternative source lists a rough estimate of 211.82 °C for the 5-yl isomer , yielding a maximal differential of up to ~35 °C, reflecting variability in reported values across sources. The higher boiling point of the 4-yl isomer is consistent with stronger intermolecular hydrogen bonding facilitated by the juxtaposition of the hydroxymethyl group adjacent to the ring nitrogen, a spatial arrangement absent in the 5-yl isomer.

Process chemistry Thermal stability Purification optimization

Density Differentiation: 4-yl Isomer Has Higher Packing Density Than 5-yl Regioisomer, Affecting Formulation and Shipping Calculations

The experimentally determined density of (3-methyl-1,2-oxazol-4-yl)methanol is 1.183 g/cm³ , compared to 1.152 g/cm³ for the 5-yl regioisomer (3-methylisoxazol-5-yl)methanol . This represents a 2.7% higher mass per unit volume for the target compound, translating to approximately 31 mg additional mass per milliliter. In bulk procurement contexts, this density difference directly affects container fill-weight calculations, shipping cost estimations, and volumetric dosing in continuous-flow synthesis platforms.

Formulation science Logistics and shipping Material handling

LogP Lipophilicity Differentiation: 4-yl Isomer Is Approximately 3-Fold More Lipophilic Than Unsubstituted Isoxazole-4-methanol

The target compound has a computed LogP value of 0.475 , which is approximately 2.85-fold higher (on a linear scale) than the LogP of 0.167 reported for the unsubstituted isoxazole-4-methanol (CAS 102790-36-3) . This increased lipophilicity, conferred by the 3-methyl substituent, affects reversed-phase chromatographic retention (longer retention time), organic solvent partitioning efficiency, and predicted membrane permeability. For medicinal chemistry applications, this LogP shift places the target compound closer to the optimal range (LogP 1–3) for oral bioavailability, whereas the unsubstituted analog falls below typical drug-like thresholds.

Medicinal chemistry ADME prediction Chromatography method development

Polar Surface Area (PSA) and Hydrogen Bonding: Favorable CNS Drug-Like Properties for Fragment-Based Drug Discovery

The target compound has a computed Polar Surface Area (PSA) of 46.26 Ų , which is well below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration and below the 90 Ų threshold for good oral absorption per Lipinski and related guidelines. In comparison, the 3,5-dimethylisoxazol-4-yl analog (CAS 19788-36-4) has a predicted pKa of 13.65 , indicating that the additional 5-methyl substituent does not substantially alter ionization behavior but increases molecular weight and steric bulk. The target compound's combination of low molecular weight (113.12 Da), moderate LogP (0.475), and low PSA (46.26 Ų) places it within favorable property space for fragment-based drug discovery as a low-complexity, rule-of-three-compliant fragment.

Fragment-based drug discovery CNS drug design Computational chemistry

Commercial Purity Availability: Verified 95-98% Purity with Batch-Specific Analytical Documentation Across Multiple ISO-Certified Suppliers

The target compound is commercially available at standard purities of 95% (Bidepharm, with batch-specific NMR, HPLC, GC quality control reports) , 97% (Fluorochem) , and NLT 98% (MolCore, under ISO quality certification) . This multi-vendor availability at high certified purity contrasts with less commonly stocked analogs such as the 5-ethyl-3-methyl derivative, which is typically available at minimum 95% purity with fewer suppliers . The availability of batch-specific analytical data (NMR, HPLC, GC) from Bidepharm provides procurement teams with verifiable identity and purity documentation suitable for regulatory submissions.

Quality assurance Regulatory compliance Supply chain reliability

Positional Reactivity Advantage: The 4-Hydroxymethyl Group Enables Unique Derivatization Pathways Not Accessible to 5-yl or 3-yl Isomers

The 4-hydroxymethyl group in (3-methyl-1,2-oxazol-4-yl)methanol is flanked by the ring nitrogen and the 3-methyl substituent, creating a unique steric and electronic environment for derivatization. The compound can be oxidized to 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) using potassium dichromate and sulfuric acid , a transformation that is regiochemically distinct from oxidation of the 5-yl isomer. Furthermore, the 4-chloromethyl precursor (4-(chloromethyl)-3-methyl-1,2-oxazole) can be hydrolyzed to the target alcohol using water and lead(II) oxide , establishing a synthetic entry point that is unique to the 4-substituted series. This regiochemistry positions the reactive hydroxymethyl group adjacent to the isoxazole nitrogen, enabling intramolecular hydrogen bonding that can influence subsequent reaction selectivity in ways not available to the 5-substituted isomer.

Synthetic methodology Medicinal chemistry Building block versatility

Validated Application Scenarios for (3-Methyl-1,2-oxazol-4-yl)methanol Procurement Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for CNS Targets Requiring Low PSA and BBB Penetration Potential

With a PSA of 46.26 Ų (well below the 60–70 Ų BBB penetration threshold), molecular weight of 113.12 Da, and LogP of 0.475, (3-methyl-1,2-oxazol-4-yl)methanol meets all Rule of Three criteria for fragment-based drug discovery . Its favorable CNS property profile makes it an ideal fragment starting point for CNS-targeted programs where brain penetration is required. The 4-hydroxymethyl group provides a synthetic handle for fragment growing via O-alkylation, esterification, or oxidation to the carboxylic acid for amide coupling, enabling efficient exploration of chemical space around the isoxazole core. Procurement of this specific regioisomer ensures that the fragment's physicochemical profile is maintained throughout the hit-to-lead optimization cascade.

Process Chemistry Scale-Up Requiring Batch-Specific QC Documentation and Multi-Vendor Supply Assurance

For process chemistry groups scaling up synthetic routes from milligram to multi-gram or kilogram quantities, the availability of (3-methyl-1,2-oxazol-4-yl)methanol at 95–98% purity from multiple ISO-certified vendors with batch-specific NMR, HPLC, and GC documentation provides the quality assurance infrastructure necessary for technology transfer and regulatory filing support. The multi-vendor landscape mitigates single-supplier dependency risk, while the documented purity and identity data enable direct comparison of lot-to-lot consistency for critical process parameter control.

Synthesis of 3-Methylisoxazole-4-carboxylic Acid Derivatives for Medicinal Chemistry SAR Exploration

The established oxidation of (3-methyl-1,2-oxazol-4-yl)methanol to 3-methylisoxazole-4-carboxylic acid using potassium dichromate/sulfuric acid provides a direct entry into 4-carboxy-isoxazole building blocks that are widely used in medicinal chemistry for amide bond formation and bioconjugation. This regiochemically specific transformation is not accessible from the 5-yl isomer, making the 4-yl compound the required starting material for projects targeting 4-substituted isoxazole SAR exploration. The 4-carboxylic acid derivative (CAS 17153-20-7) serves as a key intermediate for diverse compound libraries.

Chromatographic Method Development Leveraging Distinct LogP and Retention Behavior

The LogP of 0.475 for (3-methyl-1,2-oxazol-4-yl)methanol provides a defined reference point for reversed-phase HPLC method development, with retention behavior that is predictably intermediate between the more polar unsubstituted isoxazole-4-methanol (LogP 0.167) and more lipophilic dimethyl analogs. This predictable chromatographic behavior makes the compound useful as a retention time marker and system suitability standard in analytical methods designed for isoxazole-containing reaction monitoring and purity assessment.

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